2-Chloro-1,1,1,2-tetrafluoropropane
Description
Contextualization within the Hydrochlorofluorocarbon (HCFC) Class of Compounds
HCFCs were developed in the 1980s as transitional replacements for chlorofluorocarbons (CFCs), which were discovered to be significantly detrimental to the Earth's ozone layer. encyclopedia.comibm.com The presence of hydrogen in HCFC molecules makes them less stable in the atmosphere than CFCs, leading to a shorter atmospheric lifetime and a lower ozone depletion potential (ODP). noaa.gov Specifically, HCFC-244bb has a reported ODP of 0.027 and a global atmospheric lifetime of 16.6 years. noaa.gov
However, like CFCs, HCFCs still contribute to ozone depletion and are also potent greenhouse gases. epa.govfexa.io This has led to international regulations, most notably the Montreal Protocol and its amendments, which mandate the phase-out of HCFC production and use. encyclopedia.comepa.gov Developed nations have largely completed this phase-out, with developing countries following a similar trajectory. ibm.comdesigningbuildings.co.uk The successful reduction in the atmospheric concentration of HCFCs serves as a prominent example of effective international environmental cooperation. ibm.com
Nomenclature and Structural Isomerism within Fluorinated Propanes
The systematic naming of halogenated alkanes follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). uiuc.edulibretexts.org For 2-Chloro-1,1,1,2-tetrafluoropropane (B160773), the name indicates a three-carbon (propane) backbone. The locants (numbers) specify the positions of the halogen substituents: a chlorine atom on the second carbon and four fluorine atoms distributed with three on the first carbon and one on the second. nih.gov
The molecular formula for this compound is C₃H₃ClF₄. This formula can correspond to several structural isomers, which are molecules with the same chemical formula but different arrangements of atoms. Some of the structural isomers of C₃H₃ClF₄ include:
1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc) guidechem.com
3-Chloro-1,1,1,3-tetrafluoropropane nih.gov
2-Chloro-1,1,3,3-tetrafluoropropane uni.lu
3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca) uni.lu
These isomers exhibit different physical and chemical properties due to their unique molecular structures.
Historical and Contemporary Significance of Halogenated Alkanes in Chemical Research
The study of halogenated alkanes has been a significant field of chemical research for over a century. Initially, compounds like carbon tetrachloride gained prominence as solvents and cleaning agents. The 1930s marked the advent of CFCs, such as Freon, which were lauded for their non-toxicity and non-flammability, making them ideal as refrigerants, propellants, and in other industrial applications. noaa.govcmsnextech.com
The discovery in the 1970s that CFCs were depleting the stratospheric ozone layer prompted a major shift in research focus. ibm.comdesigningbuildings.co.uk This led to the development of HCFCs, including this compound, as less damaging alternatives. encyclopedia.com However, their own environmental impact spurred further innovation, leading to the development of hydrofluorocarbons (HFCs), which have no ozone depletion potential but are still potent greenhouse gases. noaa.govparkerandsons.com
Contemporary research is now focused on developing fourth-generation refrigerants, known as hydrofluoroolefins (HFOs), which have very low global warming potentials. cmsnextech.com In this context, this compound has gained significance as a key intermediate in the synthesis of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), a leading HFO refrigerant. nus.edu.sg The dehydrochlorination of HCFC-244bb provides a pathway to this more environmentally benign compound. nus.edu.sg
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₃ClF₄ |
| Molar Mass | 150.5 g/mol |
| CAS Number | 421-73-8 |
| Boiling Point | ~11.95 °C to 16.2 °C |
| Density | ~1.2432 g/cm³ (estimate) |
| Refractive Index | ~1.3063 (estimate) |
| Appearance | Colorless, non-flammable gas or volatile liquid |
(Data sourced from references ontosight.ai, , lookchem.com, chemicalbook.com)
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,1,1,2-tetrafluoropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF4/c1-2(4,5)3(6,7)8/h1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCNZLDHTZESTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893542 | |
| Record name | 1,1,1,2-Tetrafluoro-2-chloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor | |
| Record name | Propane, 2-chloro-1,1,1,2-tetrafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
421-73-8 | |
| Record name | 2-Chloro-1,1,1,2-tetrafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=421-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 2-chloro-1,1,1,2-tetrafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 2-chloro-1,1,1,2-tetrafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1,2-Tetrafluoro-2-chloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways Leading to 2 Chloro 1,1,1,2 Tetrafluoropropane
Direct Synthesis Approaches
Direct synthesis methods provide efficient routes to 2-Chloro-1,1,1,2-tetrafluoropropane (B160773) by introducing fluorine or chlorine atoms into carefully selected precursors. These approaches are broadly categorized into fluorination of existing halogenated compounds and chlorination of fluorinated starting materials.
Fluorination of Halogenated Propane (B168953) Precursors
A primary strategy for synthesizing this compound involves the fluorination of propane derivatives that already contain chlorine atoms. This can be achieved through sequential reactions or by direct fluorination of unsaturated precursors.
One documented pathway involves a two-step process starting with 1,2-dichloro-2-fluoropropane (B1345526). smolecule.com In the initial step, this precursor is chlorinated in the presence of light to form an intermediate, 1,1,1,2-tetrachloro-2-fluoropropane (B11725502). Subsequently, this intermediate undergoes fluorination with hydrogen fluoride (B91410) (HF) in the presence of a suitable catalyst to yield the final product, this compound. smolecule.com
Reaction Scheme:
Chlorination: 1,2-dichloro-2-fluoropropane + Cl₂ (light) → 1,1,1,2-tetrachloro-2-fluoropropane
Fluorination: 1,1,1,2-tetrachloro-2-fluoropropane + HF (catalyst) → this compound
A significant and widely practiced method is the liquid-phase fluorination of 2-chloro-3,3,3-trifluoropropene (HCFC-1233xf) with hydrogen fluoride. wipo.int This reaction is typically catalyzed by a system composed of a metal halide and a perfluorosulfonic acid. wipo.int The use of such a catalytic system is reported to offer high selectivity towards the desired product and avoids the need for chlorine gas in the reaction process. wipo.int
A variety of metal halides can be employed as catalysts, including antimony pentachloride (SbCl₅), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄), among others. wipo.int The perfluorosulfonic acid component can be selected from options like fluorosulfonic acid (FSO₃H) and trifluoromethanesulfonic acid (CF₃SO₃H). wipo.int The reaction conditions, such as temperature and molar ratios of reactants and catalysts, are critical for optimizing the yield and selectivity. wipo.int For instance, the reaction temperature can range from 25°C to 150°C. wipo.int
| Parameter | Value | Reference |
| Starting Material | 2-chloro-3,3,3-trifluoropropene | wipo.int |
| Reagent | Hydrogen Fluoride (HF) | wipo.int |
| Catalyst System | Metal Halide + Perfluorosulfonic Acid | wipo.int |
| Reaction Temperature | 25°C to 150°C | wipo.int |
| Molar Ratio (HCFC-1233xf:HF) | 1:1 to 1:30 | wipo.int |
More recent developments have also explored the use of boron-based catalysts, optionally in conjunction with a fluorinated sulfonic acid, for the preparation of this compound from 2-chloro-3,3,3-trifluoroprop-1-ene (B1586136). wipo.int
Halogenation of Fluorinated Propane Analogues
An alternative synthetic strategy involves introducing a chlorine atom into a propane molecule that is already fluorinated.
The direct chlorination of 1,1,1,2-tetrafluoropropane (B1626849) (HFC-254eb) presents a viable route to produce this compound. google.com This method is advantageous as it utilizes an industrially available starting material. The reaction involves reacting 1,1,1,2-tetrafluoropropane with chlorine. google.com This process can also yield the structural isomer, 3-chloro-1,1,1,2-tetrafluoropropane (HCFC-244eb). google.com
Gas-Phase Synthesis from Dichloro-Trifluoropropane Precursors (e.g., 2,3-dichloro-1,1,1-trifluoropropane)
Gas-phase synthesis offers a continuous production method for this compound. One such process starts with 2,3-dichloro-1,1,1-trifluoropropane (B1583484) (HCFC-243db). nus.edu.sg In this method, the precursor is mixed with a fluorinating agent, such as hydrogen fluoride (HF), and the mixture is gasified. The gasified material is then passed through a fixed-bed reactor containing a fluorinating catalyst at an elevated temperature, typically between 150°C and 180°C. nus.edu.sg This continuous reaction yields the desired this compound product. nus.edu.sg The process is noted for its stability, ease of control, and efficiency. nus.edu.sg
| Parameter | Value | Reference |
| Starting Material | 2,3-dichloro-1,1,1-trifluoropropane | nus.edu.sg |
| Reagent | Hydrogen Fluoride (HF) | nus.edu.sg |
| Catalyst | Fluorinating catalyst (e.g., containing tin tetrachloride or antimony pentachloride) | nus.edu.sg |
| Reaction Phase | Gas Phase | nus.edu.sg |
| Reaction Temperature | 150°C to 180°C | nus.edu.sg |
| Molar Ratio (Precursor:HF) | 1:22 (Example) | nus.edu.sg |
Catalytic Systems for this compound Synthesis
The synthesis of this compound (HCFC-244bb) is critically dependent on the catalytic system employed. Different catalysts are utilized depending on the chosen synthetic route, which can include the fluorination of chlorinated propenes or the chlorination of fluorinated propanes.
Metal Halide Catalysis
Metal halides are prominent catalysts in the synthesis of HCFC-244bb, particularly in the liquid-phase fluorination of 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) with hydrogen fluoride (HF). wipo.int These catalysts facilitate the addition of HF across the double bond of the starting material. A variety of metal halides have been identified as effective for this transformation. The general reaction is as follows:
CF₃-CCl=CH₂ + HF --(Catalyst)--> CF₃-CFCl-CH₃
A patent discloses a method where 2-chloro-3,3,3-trifluoropropene is fluorinated in the liquid phase using hydrogen fluoride in the presence of a metal halide catalyst to produce this compound. wipo.int The specified metal halides include those of antimony, titanium, tin, niobium, and tantalum. wipo.int For instance, the synthesis has been demonstrated using tin tetrachloride (SnCl₄) or antimony pentachloride (SbCl₅) as a component of the catalyst system. nus.edu.sg Titanium tetrachloride (TiCl₄) is another well-known Lewis acid that is used to catalyze a variety of organic reactions, including hydrodefluorination and Friedel-Crafts reactions, indicating its potential and relevance in this type of halide exchange and addition reaction. elsevierpure.comrsc.org
Table 1: Metal Halide Catalysts in HCFC-244bb Synthesis
| Catalyst Group | Specific Examples |
|---|---|
| Antimony Halides | SbCl₅, SbF₅, SbCl₂F₃ |
| Titanium Halides | TiCl₄, TiF₄ |
| Tin Halides | SnCl₄, SnF₄ |
| Niobium Halides | NbCl₅, NbF₅ |
| Tantalum Halides | TaCl₅, TaF₅ |
Data sourced from patent literature describing the liquid-phase fluorination of HCFO-1233xf. wipo.int
Perfluorosulfonic Acid Catalysis
Perfluorosulfonic acids are often used in conjunction with metal halide catalysts to enhance the synthesis of HCFC-244bb. wipo.int These strong acids can act as co-catalysts or promoters in the liquid-phase fluorination of 2-chloro-3,3,3-trifluoropropene with hydrogen fluoride. wipo.int Their presence can increase the reaction rate and selectivity. The molar ratio between the metal halide and the perfluorosulfonic acid is a key parameter and can range from 1:0.1 to 1:10. wipo.int
Table 2: Perfluorosulfonic Acids Used as Co-Catalysts
| Compound Name | Chemical Formula |
|---|---|
| Fluorosulfonic acid | FSO₃H |
| Trifluoromethanesulfonic acid | CF₃SO₃H |
| Pentafluoroethanesulfonic acid | C₂F₅SO₃H |
| Nonafluorobutanesulfonic acid | C₄F₉SO₃H |
These acids are cited for use with metal halide catalysts in the synthesis of HCFC-244bb. wipo.int
Boron Catalyst Systems
Recent developments have identified boron-based catalysts as effective for the preparation of this compound from 2-chloro-3,3,3-trifluoroprop-1-ene and hydrogen fluoride. wipo.int These processes may also optionally include a fluorinated sulfonic acid as a co-catalyst. wipo.int This indicates a move towards exploring alternative, potentially more environmentally benign or efficient catalytic systems.
Supported Catalysts (e.g., Chromium-based materials)
Supported catalysts, where the active catalytic material is dispersed on a high surface area support, are a cornerstone of industrial chemical production. epa.govmdpi.com In the context of hydrofluorocarbon synthesis, chromium-based catalysts are particularly relevant. researchgate.net For instance, chromium oxide, often on a support like alumina (B75360), is used for gas-phase fluorination and hydrofluorination reactions. researchgate.net These catalysts are known to facilitate the exchange of chlorine atoms for fluorine atoms. While direct application in publicly documented HCFC-244bb synthesis is specified in some literature, the principles are highly relevant. lookchem.com For example, fluorinated chromium oxide is a known catalyst for the hydrofluorination of 2-chloro-3,3,3-trifluoropropene. lookchem.com The activity and selectivity of these catalysts can be tuned by adding promoters like nickel or copper. researchgate.net Iron-based catalysts, sometimes promoted with chromium, are also widely researched for various catalytic processes, indicating the broad utility of these transition metals in catalysis. tudelft.nltue.nluu.nl
Role of Light Irradiation in Chlorination Steps
An alternative synthetic route to HCFC-244bb involves a chlorination step that is facilitated by light irradiation. smolecule.com In this process, a precursor such as 1,2-dichloro-2-fluoropropane is reacted with chlorine gas under light to produce an intermediate, 1,1,1,2-tetrachloro-2-fluoropropane. lookchem.comsmolecule.com This intermediate is then subsequently fluorinated to yield the final product. smolecule.com Light, typically UV light, initiates the reaction by generating chlorine radicals, which then participate in a free-radical chain reaction to chlorinate the starting material. This photochemical method is a key step in building the correct chlorinated backbone before the final fluorination. smolecule.com
Reaction Condition Optimization for Enhanced Selectivity and Yield
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound while minimizing the formation of byproducts and operational costs. Key parameters include temperature, pressure, and the molar ratio of reactants.
For the liquid-phase fluorination of 2-chloro-3,3,3-trifluoropropene using metal halide and perfluorosulfonic acid catalysts, the reaction temperature is typically maintained between 25°C and 150°C. wipo.int The molar ratio of the starting material (HCFO-1233xf) to hydrogen fluoride is also a critical factor, generally ranging from 1:1 to 1:30. wipo.int
In another method involving the reaction of 2,3-dichloro-1,1,1-trifluoropropane with HF, the reactants are first gasified and heated to between 150°C and 180°C before entering a fixed-bed reactor containing the fluorinating catalyst. nus.edu.sg
For the synthesis route starting from 1,1,1,2-tetrafluoropropane (HFC-254eb) and chlorine, the reaction may be carried out at temperatures between 0°C and 100°C and under a gauge pressure of 0.00 to 1.00 MPa. google.com The molar ratio of chlorine to HFC-254eb can vary from 0.01 to 3.00. google.com
Furthermore, process improvements include the introduction of hydrogen chloride from an external source into the liquid phase reaction at pressures of about 100 psig or more, which has been shown to enhance the manufacturing process. google.com
Table 3: Optimized Reaction Conditions for HCFC-244bb Synthesis
| Synthetic Route | Reactants | Catalyst System | Temperature | Pressure / Other Conditions | Molar Ratio |
|---|---|---|---|---|---|
| Liquid-phase Fluorination | HCFO-1233xf, HF | Metal Halide + Perfluorosulfonic Acid | 25°C - 150°C | Liquid Phase | HCFO-1233xf : HF = 1:1 to 1:30 |
| Gas-phase Fluorination | 2,3-dichloro-1,1,1-trifluoropropane, HF | Fluorinating Catalyst (e.g., SnCl₄, SbCl₅) | 150°C - 180°C (Gasifier) | Fixed-bed reactor | 2,3-dichloro-1,1,1-trifluoropropane : HF = 1:22 |
| Chlorination | HFC-254eb, Cl₂ | Not specified (likely radical initiator) | 0°C - 100°C | 0.00 - 1.00 MPa (Gauge) | Cl₂ : HFC-254eb = 0.01 to 3.00 |
| Photochemical Chlorination | 1,2-dichloro-2-fluoropropane, Cl₂ | Light Irradiation | Not specified | Not specified | Not specified |
Data compiled from various patented synthetic methods. wipo.intnus.edu.sggoogle.com
Temperature and Pressure Regimes for Vapor and Liquid Phase Reactions
The thermal and pressure conditions for the synthesis of this compound vary significantly depending on the phase of the reaction and the specific chemical pathway employed.
Vapor Phase Synthesis: A common vapor-phase method involves the fluorination of 2,3-dichloro-1,1,1-trifluoropropane using hydrogen fluoride (HF). In this continuous process, the reactants are first vaporized and then passed through a fixed-bed reactor containing a fluorination catalyst. nus.edu.sg
Gasification Temperature: The initial reactants are heated to a temperature range of 150°C to 180°C to ensure complete vaporization before entering the reactor. nus.edu.sg
Reactor Temperature: The catalytic fluorination reaction itself is conducted at a significantly higher temperature, typically around 350°C. nus.edu.sg
Reaction Pressure: The reaction is maintained at a pressure of approximately 0.8 MPa. nus.edu.sg
Liquid Phase Synthesis: Liquid-phase syntheses offer alternative routes, often under milder temperature conditions but still requiring controlled pressure. One prominent method is the liquid-phase fluorination of 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) with hydrogen fluoride. wipo.int Another pathway is the direct chlorination of 1,1,1,2-tetrafluoropropane (HFC-254eb). google.com
Fluorination Temperature: The liquid-phase fluorination of HCFO-1233xf is typically carried out at temperatures ranging from 25°C to 150°C. wipo.int
Chlorination Temperature: For the synthesis route involving the chlorination of HFC-254eb, the reaction temperature is preferably maintained between 0°C and 100°C, with a more optimal range being 5°C to 60°C to enhance the reaction rate. google.com
Chlorination Pressure: This reaction is often conducted under pressure to improve productivity, with a preferred gauge pressure range of 0.00 to 1.00 MPa, and more specifically 0.05 to 0.50 MPa. google.com
Table 1: Temperature and Pressure Regimes for this compound Synthesis
| Reaction Type | Starting Material | Phase | Temperature Range (°C) | Pressure (MPa) | Reference |
|---|---|---|---|---|---|
| Fluorination | 2,3-dichloro-1,1,1-trifluoropropane | Vapor | 150-180 (Gasifier), 350 (Reactor) | 0.8 | nus.edu.sg |
| Fluorination | 2-chloro-3,3,3-trifluoropropene | Liquid | 25 - 150 | Not specified | wipo.int |
| Chlorination | 1,1,1,2-tetrafluoropropane | Liquid | 0 - 100 (Preferred: 5 - 60) | 0.00 - 1.00 (Preferred: 0.05 - 0.50) | google.com |
Stoichiometric Ratios of Reactants
In the vapor-phase fluorination of 2,3-dichloro-1,1,1-trifluoropropane , a significant excess of hydrogen fluoride (HF) is typically used. A documented example specifies a molar ratio of 2,3-dichloro-1,1,1-trifluoropropane to HF of 1:22. nus.edu.sg This large excess of the fluorinating agent helps to drive the reaction towards completion.
For the liquid-phase fluorination of 2-chloro-3,3,3-trifluoropropene (HCFC-1233xf) , the molar ratio of the propene to hydrogen fluoride can vary over a wide range, from 1:1 to 1:30. wipo.int This flexibility allows for optimization based on catalyst type and desired conversion. This reaction also utilizes a catalyst system composed of a metal halide and a perfluorosulfonic acid, with their molar ratio ranging from 1:0.1 to 1:10. wipo.int
In the liquid-phase chlorination of 1,1,1,2-tetrafluoropropane (HFC-254eb) with chlorine (Cl₂), the amount of chlorine is carefully controlled. The molar ratio of chlorine to HFC-254eb is specified to be in the range of 0.01 to 3.00. google.com
Table 2: Stoichiometric Ratios in the Synthesis of this compound
| Starting Material 1 | Starting Material 2 | Molar Ratio (Material 1:Material 2) | Phase | Reference |
|---|---|---|---|---|
| 2,3-dichloro-1,1,1-trifluoropropane | Hydrogen Fluoride (HF) | 1:22 | Vapor | nus.edu.sg |
| 2-chloro-3,3,3-trifluoropropene | Hydrogen Fluoride (HF) | 1:1 to 1:30 | Liquid | wipo.int |
| 1,1,1,2-tetrafluoropropane | Chlorine (Cl₂) | 1:0.01 to 1:3.00 | Liquid | google.com |
Solvent Effects in Liquid Phase Synthetic Pathways
In many of the described liquid-phase syntheses for this compound, the reactions are conducted without a traditional inert solvent. Instead, one of the reactants, when used in large excess, can also function as the reaction medium.
For instance, in the liquid-phase fluorination of 2-chloro-3,3,3-trifluoropropene, a large excess of hydrogen fluoride is often used. wipo.int In this scenario, HF acts as both a reactant and a solvent, facilitating the interaction between the substrate and the catalyst. Similarly, a patent describes a process where the reaction stream is condensed, and a layer rich in HF is separated and recycled back into the reactor, indicating that HF serves as the bulk medium for the reaction. nus.edu.sg
The literature on the synthesis of HCFC-244bb primarily emphasizes the role of catalysts, such as metal halides (e.g., SbCl₅, TiCl₄, SnCl₄) and co-catalysts like perfluorosulfonic acids, rather than the effect of different organic or inorganic solvents. wipo.int The choice of catalyst is shown to be a more dominant factor in controlling the reaction's selectivity and efficiency. For the chlorination reactions, the process may be carried out in the neat liquid phase of the reactants, especially when conducted under pressure. google.com
Chemical Reactivity and Transformation Mechanisms of 2 Chloro 1,1,1,2 Tetrafluoropropane
Dehydrohalogenation Reactions
Dehydrohalogenation, the removal of a hydrogen halide from a molecule, is a primary transformation pathway for 2-Chloro-1,1,1,2-tetrafluoropropane (B160773). wikipedia.org This process can proceed via two main routes: dehydrochlorination and dehydrofluorination, yielding different olefinic products. The selectivity of these reactions is highly dependent on the reaction conditions and the nature of the catalyst employed.
Dehydrochlorination to Fluoroolefins (e.g., 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf))
The dehydrochlorination of this compound is a critical step in the synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf), a hydrofluoroolefin with low global warming potential used as a refrigerant. researchgate.netgoogle.comwipo.intepo.org This reaction involves the elimination of a molecule of hydrogen chloride (HCl).
The process can be carried out in the gas phase at elevated temperatures. researchgate.net For instance, contacting a composition containing HCFC-244bb with a heater surface at temperatures greater than 454°C for a short duration (less than 10 seconds) can lead to the formation of HFO-1234yf. google.comwipo.int Catalytic approaches are also widely employed to enhance the efficiency and selectivity of this transformation. google.comresearchgate.net
Dehydrofluorination to Chlorofluoroolefins (e.g., 2-chloro-3,3,3-trifluoropropene)
Alternatively, this compound can undergo dehydrofluorination, where a molecule of hydrogen fluoride (B91410) (HF) is eliminated, to produce 2-chloro-3,3,3-trifluoropropene (HFO-1233xf). researchgate.net This reaction is effectively catalyzed by nanoscopic aluminum fluoride catalysts under mild conditions, such as at 70°C, without the need for a hydrogen source. researchgate.net The selectivity towards dehydrofluorination over dehydrochlorination can be influenced by the choice of catalyst. For example, Zr and Al modified MgO catalysts, as well as fluorinated MgO catalysts, have shown increased selectivity for the formation of 2-chloro-3,3,3-trifluoropropene. researchgate.net
Catalytic Dehydrohalogenation: Mechanistic Studies and Catalyst Design
The design of catalysts is paramount in controlling the outcome of the dehydrohalogenation of this compound. Researchers have investigated various catalytic systems to optimize the yield and selectivity of the desired products.
The modification of catalysts with alkali metal fluorides has proven to be an effective strategy for enhancing the dehydrochlorination of this compound. Specifically, modifying magnesium oxide (MgO) with potassium fluoride (KF) and cesium fluoride (CsF) has demonstrated high selectivity (over 97%) towards the formation of HFO-1234yf. researchgate.net The introduction of these alkali metal fluorides helps to reduce the fluorination of the MgO surface and the deposition of chlorine species, which in turn improves the catalyst's activity and stability. researchgate.net
Table 1: Performance of Alkali Metal Fluoride Modified MgO Catalysts in the Dehydrochlorination of HCFC-244bb. researchgate.net
| Catalyst | Dehydrochlorination Selectivity (%) | Dehydrofluorination Inhibition |
|---|---|---|
| KF/MgO | >97 | Yes |
| CsF/MgO | >97 | Yes |
| Zr/Al modified MgO | N/A | No (Increased dehydrofluorination) |
| Fluorinated MgO | N/A | No (Increased dehydrofluorination) |
Activated carbon has been explored as a catalyst for the dehydrochlorination of HCFC-244bb. patsnap.com Chinese patent CN101772480 discloses a method where contacting HCFC-244bb with activated carbon at a specific temperature results in the formation of HFO-1234yf. patsnap.com
Nickel-based catalysts have also shown promise in this reaction. For example, a hydrogen-assisted selective dehydrochlorination of HCFC-244bb to HFO-1234yf has been reported over nickel phosphide (B1233454) (Ni₂P, Ni₁₂P₅, and Ni₃P) catalysts. researchgate.net The Ni₃P catalyst, in particular, exhibited high activity and selectivity for HFO-1234yf. researchgate.net Furthermore, surfaces such as electroless nickel can act as catalytic surfaces for this dehydrochlorination. google.com
Table 2: Performance of Nickel Phosphide Catalysts in the Dehydrochlorination of HCFC-244bb. researchgate.net
| Catalyst | HCFC-244bb Conversion (%) | HFO-1234yf Selectivity (%) |
|---|---|---|
| Ni₃P | ~42 | ~88 |
| Ni₁₂P₅ | Lower than Ni₃P | Lower than Ni₃P |
| Ni₂P | Lower than Ni₃P | Lower than Ni₃P |
The acidic and basic properties of a catalyst's surface play a crucial role in determining the selectivity of the dehydrohalogenation reaction. Studies have shown that decreasing the surface acidity of a catalyst is beneficial for the dehydrochlorination of HCFC-244bb. researchgate.net Temperature-programmed desorption of ammonia (B1221849) (NH₃-TPD) is a technique used to characterize the acidic sites on a catalyst surface. researchgate.net
Conversely, the relationship between the basicity of the catalyst and the dehydrohalogenation behavior is more complex. researchgate.net While basic sites are generally involved in dehydrohalogenation, a simple correlation is not always observed. The hard-soft-acid-base (HSAB) principle has been invoked to correlate the dehydrohalogenation selectivity with the surface chemical hardness of the catalyst. researchgate.net
Thermal Decomposition Studies
The thermal stability and decomposition pathways of this compound are critical for understanding its behavior in industrial applications and its environmental fate.
Pyrolytic Behavior under Controlled Conditions
Detailed experimental studies on the pyrolysis of this compound in a strictly inert atmosphere are not extensively available in publicly accessible literature. However, information on its thermal decomposition in the context of dehydrochlorination to produce 2,3,3,3-tetrafluoropropene (HFO-1234yf) provides insights into its thermal behavior.
One patented method describes the dehydrochlorination of this compound by bringing it into contact with a heater surface at a temperature greater than approximately 850°F (454°C) for a contact time of less than 10 seconds. chemsrc.com This process suggests that at elevated temperatures, the primary decomposition pathway involves the elimination of hydrogen chloride (HCl).
Another study on the gas-phase dehydrochlorination over alkali metal fluoride modified MgO catalysts indicates that the reaction can proceed at lower temperatures, for instance, 300°C, in the presence of a suitable catalyst. noaa.gov While this is a catalyzed reaction, it demonstrates the susceptibility of the C-Cl bond to cleavage at elevated temperatures.
Characterization of Thermal Degradation Products
The primary and most well-documented thermal degradation product of this compound, particularly under catalytic conditions, is 2,3,3,3-tetrafluoropropene (HFO-1234yf), formed through dehydrochlorination. chemsrc.comnoaa.gov
In addition to HFO-1234yf, the dehydrofluorination of this compound can lead to the formation of 2-chloro-3,3,3-trifluoropropene. noaa.gov The selectivity towards dehydrochlorination versus dehydrofluorination can be influenced by the choice of catalyst. For example, alkali metal fluoride modified MgO catalysts have been shown to favor dehydrochlorination, while Zr and Al modified MgO and fluorinated MgO catalysts can increase the selectivity towards the dehydrofluorination product. noaa.gov
It is important to note that a safety data sheet for this compound indicates that data on hazardous decomposition products is not available, highlighting the need for further research in this area.
Interactions with Reactive Chemical Species
The presence of both chlorine and fluorine atoms, along with a C-H bond, imparts a unique reactivity profile to this compound, making it susceptible to attack by both reducing and oxidizing agents.
Reactivity with Strong Reducing and Oxidizing Agents
Environmental Chemistry and Atmospheric Fate of 2 Chloro 1,1,1,2 Tetrafluoropropane Hcfc 244bb
Ozone Depletion Potential (ODP) Assessment
The Ozone Depletion Potential (ODP) of a substance is a relative measure of its ability to cause ozone degradation in the stratosphere, with the benchmark compound being trichlorofluoromethane (B166822) (CFC-11), which is assigned an ODP of 1.0. wikipedia.orgepa.gov The presence of chlorine in the HCFC-244bb molecule means that, upon its decomposition in the stratosphere, it releases chlorine atoms which can catalytically destroy ozone molecules. epa.gov
However, because HCFCs also contain hydrogen atoms, they are susceptible to degradation in the lower atmosphere (troposphere), which reduces the amount of chlorine that can reach the stratosphere. wikipedia.org This results in a lower ODP compared to CFCs. For HCFC-244bb, the ODP has been determined to be 0.027 . noaa.gov
Table 1: Ozone Depletion Potential of HCFC-244bb
| Compound Name | ODP |
| 2-Chloro-1,1,1,2-tetrafluoropropane (B160773) (HCFC-244bb) | 0.027 |
Global Warming Potential (GWP) Quantification
The Global Warming Potential (GWP) is an index that compares the amount of heat trapped by a certain mass of a gas to the amount of heat trapped by a similar mass of carbon dioxide (CO2), which has a GWP of 1. epa.gov The GWP of a substance depends on its infrared radiation absorption capacity and its atmospheric lifetime. fluorocarbons.org HCFC-244bb is a greenhouse gas due to the presence of carbon-fluorine and other bonds that absorb infrared radiation. fluorocarbons.org
The GWP of HCFC-244bb has been quantified over different time horizons, reflecting the compound's persistence in the atmosphere. The 100-year GWP is the most commonly used metric for policy-making. epa.govghgprotocol.org
Table 2: Global Warming Potential and Atmospheric Lifetimes of HCFC-244bb noaa.gov
| Parameter | Value |
| GWP (20-year) | 4130 |
| GWP (100-year) | 1592 |
| Global Atmospheric Lifetime | 16.6 years |
| Tropospheric Atmospheric Lifetime | 18.7 years |
| Stratospheric Atmospheric Lifetime | 147.6 years |
Atmospheric Degradation Mechanisms
The atmospheric degradation of HCFC-244bb is the primary process that determines its lifetime and, consequently, its environmental impact. The main pathways for its removal from the atmosphere are reaction with hydroxyl radicals in the troposphere and, to a lesser extent, photolytic degradation in the stratosphere.
Reaction Kinetics with Hydroxyl Radicals (•OH) in the Troposphere
The principal mechanism for the atmospheric removal of HCFCs is their reaction with hydroxyl radicals (•OH). fluorocarbons.orgnoaa.gov These highly reactive radicals are ubiquitous in the troposphere and initiate the oxidation of a vast number of atmospheric compounds. noaa.gov The reaction of HCFC-244bb with •OH radicals leads to the abstraction of a hydrogen atom, which is the first step in a cascade of reactions that ultimately break down the molecule. The rate of this initial reaction is a critical factor in determining the tropospheric lifetime of HCFC-244bb. noaa.gov A shorter tropospheric lifetime implies that a smaller fraction of the emitted compound will reach the stratosphere to contribute to ozone depletion. noaa.gov The tropospheric lifetime of HCFC-244bb is estimated to be 18.7 years . noaa.gov
Photolytic Degradation Pathways
While the reaction with •OH radicals is the dominant loss process in the troposphere, HCFCs that are transported to the stratosphere can undergo photolytic degradation by absorbing high-energy ultraviolet (UV) radiation from the sun. epa.govnih.gov This process involves the breaking of chemical bonds within the molecule, most significantly the carbon-chlorine bond, which releases a chlorine atom that can then participate in ozone-depleting catalytic cycles. The stratospheric lifetime of HCFC-244bb, which is influenced by photolysis, is considerably longer than its tropospheric lifetime, at 147.6 years . noaa.gov
Formation and Environmental Fate of Atmospheric Degradation Products (e.g., Trifluoroacetic Acid - TFA)
The atmospheric oxidation of HCFC-244bb results in the formation of several degradation products. Of particular environmental interest is the formation of trifluoroacetic acid (TFA; CF3COOH). The degradation process is initiated by the reaction with •OH, leading to the formation of a haloalkyl radical. This radical reacts with oxygen to form a peroxy radical, which can then undergo further reactions to yield trifluoroacetyl chloride (CF3COCl). nasa.govresearchgate.net In the presence of cloud water and other atmospheric water, this acid halide is hydrolyzed to form TFA. nasa.gov
TFA is a highly persistent substance in the environment, with no known significant degradation pathways in aqueous environments. environmentallawmonitor.combris.ac.uk Its accumulation in certain aquatic systems is a subject of ongoing research and monitoring. nasa.govenvironmentallawmonitor.com While current concentrations of TFA from the degradation of HCFCs and other fluorocarbons are not considered to pose a significant risk to human health or the environment, its persistence warrants continued attention. environmentallawmonitor.comfluorocarbons.org
Environmental Distribution and Partitioning in Atmospheric and Aquatic Systems
The environmental distribution of HCFC-244bb is governed by its physical and chemical properties, including its volatility and atmospheric lifetime. As a gas under normal conditions, it is primarily distributed in the atmosphere. noaa.gov Its relatively long atmospheric lifetime of 16.6 years allows it to become well-mixed throughout the troposphere and to be transported to the stratosphere. noaa.govepa.gov
The degradation product, TFA, is highly soluble in water and partitions almost entirely into aqueous phases such as clouds, rain, and surface waters. bris.ac.uk This leads to its deposition onto land and into water bodies through precipitation. Due to its persistence, TFA can accumulate in terminal water bodies, which are those with no significant outflow. environmentallawmonitor.com
Biotic and Abiotic Degradation Studies in Environmental Media
The environmental fate of this compound (HCFC-244bb) is determined by its susceptibility to various degradation processes in different environmental compartments, including soil and water. While specific experimental data on the biotic and abiotic degradation of HCFC-244bb is limited, insights can be drawn from studies on structurally similar hydrochlorofluorocarbons (HCFCs) and other fluorinated compounds.
Abiotic Degradation:
Biotic Degradation:
The potential for microbial degradation of HCFCs in environmental media such as soil and sediment has been a subject of research, as it can be a crucial process in their natural attenuation. Although direct studies on the biodegradation of HCFC-244bb are scarce, research on analogous compounds provides valuable insights into its likely behavior.
One key study investigated the microbial degradation of HCFC-123 (1,1,1-trifluoro-2,2-dichloroethane), a compound structurally related to HCFC-244bb, in various environmental matrices. The findings from this research are particularly relevant for predicting the potential biotic fate of HCFC-244bb.
The study revealed that under anaerobic conditions, such as those found in anoxic freshwater and salt marsh sediments, microbial degradation of HCFC-123 was observed. nih.gov The primary degradation pathway identified was reductive dechlorination, where a chlorine atom is removed and replaced by a hydrogen atom. nih.gov This process resulted in the formation of 1,1,1-trifluoro-2-chloroethane. nih.gov In contrast, no significant degradation of HCFC-123 was observed in aerobic soil environments. nih.gov
These findings suggest that a similar degradation pathway could be plausible for HCFC-244bb under anaerobic conditions. The presence of a chlorine atom on the second carbon of the propane (B168953) chain in HCFC-244bb could be susceptible to reductive dechlorination by anaerobic microorganisms.
The table below summarizes the key findings from the study on the microbial degradation of the structurally similar compound, HCFC-123.
| Environmental Medium | Condition | Degradation Observed | Degradation Pathway | Product | Reference |
| Freshwater Sediment | Anaerobic | Yes | Reductive Dechlorination | 1,1,1-trifluoro-2-chloroethane | nih.gov |
| Salt Marsh Sediment | Anaerobic | Yes | Reductive Dechlorination | 1,1,1-trifluoro-2-chloroethane | nih.gov |
| Aerobic Soil | Aerobic | No | - | - | nih.gov |
It is important to note that the biodegradability of fluorinated compounds can be highly specific to the compound's structure and the microbial communities present in a given environment. While the study on HCFC-123 provides a strong indication of a potential degradation pathway for HCFC-244bb, further research is necessary to confirm these assumptions and to quantify the degradation rates and identify the specific microorganisms involved. The general persistence of many polyfluorinated substances in the environment underscores the need for such specific studies to fully assess the environmental impact of HCFC-244bb. rsc.orgnih.gov
Advanced Spectroscopic and Computational Characterization of 2 Chloro 1,1,1,2 Tetrafluoropropane
Spectroscopic Techniques for Structural Elucidation and Conformational Analysis
Spectroscopic methods are indispensable for confirming the identity and purity of 2-Chloro-1,1,1,2-tetrafluoropropane (B160773), as well as for analyzing its molecular structure. Each technique offers unique insights into the molecule's atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound (CH₃CFClCF₃), the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides definitive evidence of its atomic arrangement through chemical shifts and spin-spin coupling patterns. docbrown.infoyoutube.comsc.edu
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The three equivalent protons of the methyl (-CH₃) group would give rise to a single signal. This signal would be split into a doublet by the single adjacent fluorine atom on the C2 carbon, a phenomenon known as ³J-coupling (three-bond coupling). docbrown.info
¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals, corresponding to the three unique carbon environments in the molecule: the methyl carbon (-CH₃), the chlorofluoro carbon (-CFCl-), and the trifluoromethyl carbon (-CF₃). youtube.com The chemical shifts of these carbons are influenced by the electronegativity of the attached halogen atoms. Quaternary carbons, like the one bonded to chlorine and fluorine, often show signals of lower intensity. youtube.com
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide range of chemical shifts. wikipedia.orghuji.ac.il The spectrum of this compound would be expected to show two main signals. The three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group would produce one signal, which would be split by the single fluorine on the adjacent carbon (³J-coupling). The single fluorine atom of the chlorofluoro (-CFCl-) group would produce a second signal, which would be split into a quartet by the three equivalent fluorine atoms of the adjacent -CF₃ group. Long-range coupling to the methyl protons may also be observed. wikipedia.org
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Chemical Group | Predicted Multiplicity | Coupling Partner(s) |
|---|---|---|---|
| ¹H | -CH₃ | Doublet | -CFCl- |
| ¹³C | -CH₃ | Singlet (in decoupled spectrum) | N/A |
| -CFCl- | Singlet (in decoupled spectrum) | N/A | |
| -CF₃ | Singlet (in decoupled spectrum) | N/A | |
| ¹⁹F | -CF₃ | Doublet | -CFCl- |
Note: This table represents predicted patterns based on standard NMR principles. Actual chemical shifts and coupling constants require experimental determination.
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that can be used for identification. The frequencies of absorption in an IR spectrum correspond to specific molecular vibrations, such as bond stretching and bending, which are characteristic of the functional groups present. researchgate.net
Table 2: Calculated Infrared (IR) Spectrum Data for a Conformer of this compound
| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment (Tentative) |
|---|---|---|
| 3034.4 | 5.8 | C-H Stretch |
| 1459.7 | 10.9 | C-H Bend |
| 1308.2 | 205.8 | C-F Stretch |
| 1269.8 | 321.1 | C-F Stretch |
| 1184.8 | 215.1 | C-F Stretch |
| 1007.9 | 102.7 | C-C Stretch / CH₃ Rock |
| 821.4 | 49.3 | C-Cl Stretch |
| 551.9 | 59.8 | CF₃ Deformation |
| 422.1 | 24.3 | Skeletal Bends |
Source: Adapted from calculated data by Papanastasiou et al. (2018). noaa.gov Note that this represents a single conformer and assignments are general.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound (molecular weight approximately 150.5 g/mol ), the mass spectrum would show a molecular ion peak (M⁺). A key feature would be the presence of an M+2 peak, which is a signal at two m/z units higher than the molecular ion. This pattern is characteristic of compounds containing a single chlorine atom, due to the natural isotopic abundance of ³⁵Cl (approximately 75%) and ³⁷Cl (approximately 25%). The relative intensity of the M⁺ and M+2 peaks would be approximately 3:1.
Upon ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for halogenated alkanes include the loss of a halogen atom or the cleavage of carbon-carbon bonds.
Table 3: Predicted Key Fragmentation Ions for this compound in Mass Spectrometry
| m/z Value | Ion Formula | Fragmentation Origin |
|---|---|---|
| 150/152 | [C₃H₃ClF₄]⁺ | Molecular Ion (M⁺) |
| 115 | [C₃H₃F₄]⁺ | Loss of Cl radical |
| 81 | [C₂H₃F₂]⁺ | Loss of CF₃Cl |
| 69 | [CF₃]⁺ | Cleavage of C-C bond |
Note: This table represents predicted fragmentation based on common pathways for halogenated compounds. The base peak would be the most stable fragment.
Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is ideal for analyzing complex mixtures, such as the products of a chemical reaction. copernicus.org
In the context of this compound, GC/MS is a critical tool for monitoring its synthesis and subsequent reactions. For instance, HCFC-244bb is used as a precursor for the production of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), an important refrigerant with low global warming potential. The reaction involves the dehydrochlorination of HCFC-244bb.
In this application, GC would first separate the components of the reaction mixture, which could include unreacted HCFC-244bb, the desired HFO-1234yf product, the byproduct hydrogen chloride (HCl), and any other impurities or side-products. As each component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for identification. This allows for both qualitative identification and quantitative analysis of the reaction's yield and purity. nih.gov
Computational Chemistry Methodologies for Electronic and Molecular Structure
Computational chemistry provides theoretical insights into molecular properties that can be difficult or impossible to measure experimentally. These methods complement experimental data and offer a deeper understanding of molecular behavior.
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of molecules. chemrxiv.orguit.no It is employed to predict a variety of properties, including molecular geometries, vibrational frequencies, and energies of reaction.
For this compound, DFT calculations have been used to determine its most stable three-dimensional structure (geometry optimization). These calculations predict bond lengths, bond angles, and dihedral angles that minimize the energy of the molecule. This information is fundamental to understanding its physical and chemical properties. A study by Papanastasiou et al. (2018) reported the optimized coordinates for a stable conformer of HCFC-244bb. noaa.gov
Table 4: DFT Optimized Coordinates (Angstroms) for a Conformer of this compound
| Atom | X | Y | Z |
|---|---|---|---|
| C | -0.939392 | -0.217847 | 0.053126 |
| C | 0.447752 | 0.447486 | -0.114214 |
| C | 0.661106 | 1.610325 | 0.832609 |
| F | -1.111933 | -0.334053 | 1.378902 |
| F | -1.890479 | 0.589839 | -0.380062 |
| F | -1.111933 | -1.416200 | -0.533276 |
| Cl | 1.545814 | -0.730372 | -0.046124 |
| F | 0.661106 | 1.488426 | -1.258428 |
| H | 1.636603 | 2.054320 | 0.768656 |
| H | -0.126488 | 2.332313 | 0.768656 |
| H | 0.787602 | 1.340328 | 1.879713 |
Source: Papanastasiou et al. (2018). noaa.gov
Furthermore, DFT is used to explore electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are important for predicting chemical reactivity. DFT has also been applied to explore reaction pathways, for example, by calculating the thermodynamics of the dehydrochlorination of HCFC-244bb to form HFO-1234yf, providing valuable data on reaction energies and equilibrium constants.
Ab Initio Quantum Chemistry Methods for Thermochemical Data and Energetics of Transformations
Ab initio quantum chemistry methods are foundational in predicting the thermochemical properties of molecules from first principles, without reliance on empirical data. nih.gov These methods, which include approaches like coupled-cluster theory (e.g., CCSD(T)) and Møller–Plesset perturbation theory (e.g., MP2), are instrumental in calculating accurate thermochemical and kinetic data. nih.govuwa.edu.au For complex molecules, composite methods are often employed to achieve high accuracy by combining the results of different levels of theory and basis sets. uwa.edu.au These techniques can determine key energetic properties such as reaction energies and activation barriers, which are crucial for understanding the feasibility and spontaneity of chemical transformations. uwa.edu.au High-level ab initio calculations are capable of achieving "chemical accuracy," typically defined as within 1 kcal/mol, for thermochemical predictions. osti.gov
The application of these methods to this compound allows for the precise determination of its heat of formation, enthalpy, and other thermodynamic parameters. These calculations involve determining the molecule's electronic energy and correcting for zero-point vibrational energy, thermal contributions, and relativistic effects. uwa.edu.au The accuracy of these predictions is vital for modeling the behavior of this compound in various chemical environments.
Molecular Dynamics Simulations for Conformational Landscapes and Reaction Dynamics
Molecular dynamics (MD) simulations offer a powerful lens to study the time-dependent behavior of molecular systems, including conformational changes and reaction dynamics. nih.govnih.gov By solving Newton's equations of motion for a system of interacting atoms, MD simulations can map out the conformational landscape of a molecule, revealing the different spatial arrangements (conformers) it can adopt and the energy barriers between them. nih.govresearchgate.netarxiv.org This is particularly relevant for flexible molecules like this compound, where rotation around single bonds can lead to various conformers with distinct properties.
MD simulations can be used to explore how the molecule behaves over time, including its vibrational and rotational motions. nih.gov For studying chemical reactions, MD can provide insights into the atomic-level mechanisms of bond breaking and formation. By simulating the system at different temperatures and pressures, researchers can understand how these conditions influence the reaction pathways and rates. The combination of MD with machine learning techniques is an emerging approach to more efficiently explore vast conformational spaces and predict new, low-energy structures. nih.gov
Quantum Chemical Reaction Rate Kinetics (QRRK) for Understanding Decomposition Pathways
Quantum Chemical Reaction Rate Kinetics (QRRK) combines quantum chemical calculations with statistical rate theories, such as Transition State Theory (TST), to predict the rates of chemical reactions. fiveable.menih.gov This approach is crucial for understanding the decomposition pathways of molecules like this compound. The process begins with quantum chemical calculations to determine the potential energy surface of the reaction, identifying the structures and energies of reactants, products, and transition states. fiveable.me
Using this information, TST is applied to calculate the rate constant for each potential reaction channel. fiveable.me For instance, in the thermal decomposition of similar chlorinated compounds, theoretical studies have successfully identified multiple reaction channels, such as the elimination of HCl to form different products. nih.gov These studies calculate high-pressure and low-pressure limit rate coefficients and analyze the branching ratio between different pathways as a function of temperature and pressure. nih.gov This level of detail is essential for predicting the atmospheric lifetime and environmental impact of halogenated propanes.
Theoretical Studies on Intermolecular Interactions and Surface Phenomena
The interaction of this compound with other molecules and surfaces is critical to understanding its behavior in various applications and environments. Theoretical methods provide a molecular-level understanding of these interactions.
Adsorption Mechanisms on Various Substrates (e.g., boron nitride nanosheets/nanotubes)
The adsorption of halogenated hydrocarbons onto nanomaterials is a significant area of research, with potential applications in sensing and catalysis. Theoretical studies have investigated the adsorption of similar molecules, such as 1-chloro-1,2,2,2-tetrafluoroethane, on pristine and doped boron nitride nanotubes (BNNTs) and nanosheets (BNNSs). cdnsciencepub.comresearchgate.net These studies, often employing density functional theory (DFT), reveal that the interaction can be significantly enhanced by doping the boron nitride structures with atoms like aluminum or gallium. cdnsciencepub.comresearchgate.net
The adsorption energy, which indicates the strength of the interaction, is a key parameter calculated in these studies. For instance, the adsorption of a similar chlorofluoroethane on an aluminum-doped BNNT was found to be a strong chemical adsorption. cdnsciencepub.com Such interactions can alter the electronic properties of the nanosubstrate, such as the HOMO-LUMO gap, which can be exploited for sensor applications. cdnsciencepub.comresearchgate.net These findings suggest that similar mechanisms would govern the adsorption of this compound on such surfaces, indicating the potential for developing BNNT- or BNNS-based sensors for its detection. Boron nitride nanotubes and nanosheets are themselves subjects of extensive research due to their unique insulating properties, high thermal conductivity, and chemical stability. nih.govnih.gov
Natural Bond Orbital (NBO) Analysis for Understanding Electronic Delocalization and Bonding
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and electronic interactions within and between molecules. fluorine1.ruwisc.edu It provides a localized, Lewis-like picture of molecular bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to chemical intuition (e.g., bonds, lone pairs, and antibonds). fluorine1.ruwisc.edu
NBO analysis is particularly useful for understanding electronic delocalization, which occurs when electrons are shared among more than two atoms. This is quantified by examining the interactions between filled (donor) and empty (acceptor) orbitals. fluorine1.ru In the context of this compound, NBO analysis can reveal the nature of the C-Cl and C-F bonds, including their polarity and hybridization. When this molecule interacts with a substrate like a boron nitride nanosheet, NBO analysis can elucidate the charge transfer and the specific donor-acceptor interactions that stabilize the adsorbed complex. cdnsciencepub.comresearchgate.net This method provides quantitative measures of interaction energies, helping to characterize the nature and strength of intermolecular forces. cdnsciencepub.com
Quantum Theory of Atoms in Molecules (QTAIM) for Characterizing Chemical Bonds and Intermolecular Forces
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for defining atoms and chemical bonds based on the topology of the electron density. amercrystalassn.orgwiley-vch.de QTAIM partitions a molecule into atomic basins, which are regions of space associated with each nucleus. amercrystalassn.orgwiley-vch.de The analysis of critical points in the electron density allows for the characterization of chemical bonds and intermolecular interactions. wiley-vch.de
For this compound, QTAIM can be used to precisely describe the nature of its intramolecular bonds (C-C, C-H, C-F, C-Cl). When the molecule interacts with a surface, QTAIM can identify and characterize the intermolecular interactions, such as hydrogen bonds or halogen bonds. cdnsciencepub.com The properties of the bond critical points, such as the electron density and its Laplacian, provide quantitative information about the strength and nature of these interactions. amercrystalassn.orgchemrxiv.org QTAIM has been successfully applied to study the adsorption of similar molecules on boron nitride nanotubes, complementing the findings from NBO analysis and confirming the nature of the intermolecular forces at play. cdnsciencepub.com
Noncovalent Interaction (NCI) Analysis for Weak Interactions
Noncovalent Interaction (NCI) analysis is a computational chemistry method used to identify and visualize weak, noncovalent interactions within and between molecules. This technique is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). By plotting the reduced density gradient against the electron density, regions of noncovalent interactions can be identified as characteristic spikes in the low-density, low-gradient region. The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix in these regions helps to distinguish between attractive interactions (like hydrogen bonds and van der Waals forces) and repulsive interactions (such as steric clashes).
Due to the presence of electronegative fluorine and chlorine atoms and nearby hydrogen atoms on the methyl group, the primary intramolecular interactions expected within this compound are:
Intramolecular Hydrogen Bonds: Weak hydrogen bonds of the C-H···F and C-H···Cl type may form between the hydrogen atoms of the methyl group and the halogen atoms. The strength of these interactions would depend on the rotational conformation of the molecule, which dictates the distance and angle between the donor and acceptor atoms.
Halogen Bonds: Although less common intramolecularly, the potential for weak halogen-halogen interactions (F···Cl) or other donor-acceptor interactions involving the halogen atoms exists.
Steric Repulsion: Significant steric hindrance, or repulsive van der Waals forces, is expected between the bulky chlorine atom, the fluorine atoms, and the methyl group, particularly in certain conformations. These repulsive interactions play a crucial role in determining the most stable three-dimensional structure of the molecule.
An NCI analysis would visualize these interactions as isosurfaces, where the color of the surface indicates the nature and strength of the interaction. Typically, blue or green surfaces represent attractive interactions, while red or brown surfaces indicate repulsive steric clashes.
The following table provides a hypothetical but representative summary of the types of data that would be obtained from a full NCI analysis of this compound, based on the expected interactions.
Interactive Data Table: Predicted Noncovalent Interactions in this compound
| Interaction Type | Atoms Involved (Donor···Acceptor) | Predicted Nature | Relative Strength | Expected NCI Plot Signature |
| Hydrogen Bond | C-H ··· F | Attractive | Weak | Low-density, low-gradient spike with λ₂ < 0 |
| Hydrogen Bond | C-H ··· Cl | Attractive | Very Weak | Low-density, low-gradient spike with λ₂ < 0 |
| Steric Repulsion | F ··· F | Repulsive | Moderate | Low-density, low-gradient spike with λ₂ > 0 |
| Steric Repulsion | F ··· Cl | Repulsive | Moderate-Strong | Low-density, low-gradient spike with λ₂ > 0 |
| Steric Repulsion | CH₃ group ··· Halogens | Repulsive | Strong | Broad, low-density region with λ₂ > 0 |
| van der Waals | C ··· C | Attractive | Weak | Dispersed low-density, low-gradient regions |
Derivative Chemistry and Intermediates Involving 2 Chloro 1,1,1,2 Tetrafluoropropane
Synthesis of Environmentally Benign Fluorinated Olefins via HCFC-244bb as a Precursor
A primary application of 2-chloro-1,1,1,2-tetrafluoropropane (B160773) lies in its role as a precursor for the synthesis of fluorinated olefins with low global warming potential (GWP). This is a critical aspect of the chemical industry's move towards more environmentally sustainable products.
Production of 2,3,3,3-Tetrafluoropropene (B1223342) (HFO-1234yf) as a Next-Generation Refrigerant Precursor
The dehydrochlorination of HCFC-244bb is a key industrial route to produce 2,3,3,3-tetrafluoropropene (HFO-1234yf). HFO-1234yf is a hydrofluoroolefin (HFO) that has gained prominence as a replacement for older hydrofluorocarbon (HFC) refrigerants in applications like mobile air conditioning, owing to its significantly lower GWP.
The conversion of HCFC-244bb to HFO-1234yf is typically achieved through a gas-phase elimination reaction, often facilitated by a catalyst at elevated temperatures. This process involves the removal of a hydrogen atom and a chlorine atom from the HCFC-244bb molecule to form a double bond. Common catalysts for this transformation include activated carbon, various metal oxides, and metal halide catalysts. Research has demonstrated that different catalysts can influence the reaction's efficiency and selectivity. For instance, fluorinated chromium oxide and fluorinated alumina (B75360) have been shown to be effective catalysts for this dehydrochlorination process.
Table 1: Catalytic Dehydrochlorination of HCFC-244bb to HFO-1234yf
| Catalyst | Reaction Temperature (°C) | Conversion of HCFC-244bb (%) | Selectivity to HFO-1234yf (%) |
|---|---|---|---|
| Activated Carbon | 350-450 | >95 | >98 |
| Fluorinated Cr₂O₃ | 200-400 | ~99 | ~99 |
Synthesis of Other Chlorofluoroolefin Derivatives
In addition to HFO-1234yf, the dehydrochlorination of HCFC-244bb can also yield other chlorofluoroolefin derivatives. The specific products formed can depend on the reaction conditions and the catalyst employed. These alternative reaction pathways can lead to the formation of various isomers of chlorotetrafluoropropene, which may themselves be valuable intermediates for the synthesis of other specialty chemicals.
Isomeric Analogues and Their Synthetic Transformations
The isomeric purity of the starting material is crucial in chemical synthesis, as different isomers can exhibit distinct reactivities and lead to different product distributions.
Synthesis and Reactions of 3-Chloro-1,1,1,2-tetrafluoropropane (HCFC-244eb)
3-Chloro-1,1,1,2-tetrafluoropropane (HCFC-244eb) is an isomer of HCFC-244bb. The synthesis of these isomers can sometimes occur concurrently, leading to mixtures. The position of the chlorine atom in HCFC-244eb influences its chemical reactivity. For example, dehydrochlorination of HCFC-244eb can also produce HFO-1234yf. However, the reaction kinetics and the profile of byproducts may differ from those observed with HCFC-244bb. Therefore, separating these isomers can be an important step in ensuring an efficient and selective synthesis of the desired end product.
Regioselectivity and Stereoselectivity in the Formation of Derivatives
The elimination reactions of chlorofluoropropanes like HCFC-244bb are governed by principles of regioselectivity and stereoselectivity. Regioselectivity pertains to the preference for the removal of a proton from a particular carbon atom, which determines the position of the resulting double bond. In the case of HCFC-244bb, the dehydrochlorination predominantly yields HFO-1234yf, indicating a high degree of regioselectivity. Stereoselectivity, which concerns the preferential formation of one stereoisomer over another, is also a key consideration, particularly when the reaction products can exist as geometric isomers (e.g., E/Z isomers). The choice of catalyst and reaction conditions can be tailored to control both the regioselectivity and stereoselectivity of the transformation.
Advanced Functionalization of the Propane (B168953) Backbone for Novel Compounds
The chemical versatility of this compound extends beyond its use as a precursor to refrigerants. The presence of the C-Cl bond offers a site for various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This opens up avenues for the synthesis of novel fluorinated compounds with tailored properties.
Furthermore, the olefinic products derived from HCFC-244bb, such as HFO-1234yf, possess a reactive double bond that can undergo a variety of addition reactions. This allows for further functionalization and the construction of more complex molecular architectures. These advanced synthetic strategies are being explored for the development of new materials, agrochemicals, and pharmaceuticals, where the incorporation of fluorine can impart unique and desirable characteristics.
Industrial and Research Applications as a Versatile Chemical Intermediate in Organic Synthesis
The industrial and research utility of this compound (HCFC-244bb) is primarily centered on its role as a precursor to valuable hydrofluoroolefins (HFOs) and other fluorinated molecules. The presence of both a reactive chlorine atom and multiple fluorine atoms allows for selective chemical modifications, making it a strategic starting material in organic synthesis.
Dehydrohalogenation Reactions: A Gateway to Next-Generation Refrigerants
The most significant application of this compound is its use as an intermediate in the production of next-generation refrigerants with low global warming potential (GWP). This is primarily achieved through dehydrohalogenation reactions, which involve the removal of a hydrogen atom and a halogen atom (either chlorine or fluorine) to form a double bond.
Dehydrochlorination to 2,3,3,3-Tetrafluoropropene (HFO-1234yf):
The dehydrochlorination of this compound is a critical step in the synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf). rsc.org HFO-1234yf is a leading replacement for R-134a in automotive air conditioning systems due to its excellent thermodynamic properties and a GWP of less than 1. rsc.org The reaction is typically carried out in the gas phase at elevated temperatures in the presence of a catalyst.
Several catalytic systems have been developed for this transformation. For instance, a patent discloses a process where this compound is dehydrochlorinated over a catalyst comprising at least one member selected from activated carbon and a nickel-based catalyst. In one example, using a nickel-based catalyst, a conversion of this compound of 85% was achieved, with a 63% yield of 2,3,3,3-tetrafluoropropene, corresponding to a selectivity of 74%.
Dehydrofluorination to 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf):
Selective dehydrofluorination of this compound provides a direct route to 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf). researchgate.net This hydrochlorofluoroolefin is also a valuable compound, serving as a foam blowing agent, solvent, and an intermediate for other fluorochemicals.
Research has shown that nanoscopic aluminum fluoride (B91410) catalysts, such as aluminum chlorofluoride (ACF) and high-surface-area aluminum fluoride (HS-AlF3), are effective for the selective dehydrofluorination of HCFC-244bb under mild conditions. researchgate.net Remarkably, this reaction can proceed at temperatures as low as 70°C. researchgate.net The use of these catalysts allows for the targeted activation and cleavage of the C-F bond. researchgate.net
A Building Block for Other Fluorinated Compounds
Beyond the large-scale production of HFOs, this compound serves as a precursor for other fluorinated molecules, highlighting its versatility in organic synthesis. The reactivity of the C-Cl bond allows for its replacement through various substitution reactions, opening pathways to a range of derivatives.
While specific, extensively documented examples of other reactions in academic literature are not as prevalent as its dehydrohalogenation routes, the fundamental principles of haloalkane chemistry suggest its potential in various transformations. wikipedia.org As a haloalkane, it is expected to be reactive towards nucleophiles. wikipedia.org The carbon atom bonded to the chlorine is electrophilic and can be attacked by electron-rich species, leading to substitution products. wikipedia.org
Furthermore, the synthesis of this compound itself can be achieved through different routes, for example, by the fluorination of 1,1,1,2-tetrachloro-2-fluoropropane (B11725502) with hydrogen fluoride in the presence of a catalyst. This precursor, in turn, can be obtained from the chlorination of 1,2-dichloro-2-fluoropropane (B1345526). researchgate.net Another patented method describes the preparation of this compound from 2-chloro-3,3,3-trifluoropropene using a metal halide and a perfluorosulfonic acid as catalysts. wipo.int
The following table summarizes some of the key chemical transformations involving this compound as an intermediate:
| Reaction Type | Reactant | Product | Catalyst/Reagents | Conditions | Yield | Selectivity | Reference |
| Dehydrochlorination | This compound | 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | Nickel-based catalyst | Gas phase, elevated temperature | 63% | 74% | |
| Dehydrofluorination | This compound | 2-Chloro-3,3,3-trifluoropropene (HCFO-1233xf) | Nanoscopic aluminum fluoride (ACF, HS-AlF3) | 70°C | - | High | researchgate.net |
| Fluorination | 1,1,1,2-Tetrachloro-2-fluoropropane | This compound | Hydrogen Fluoride (HF) | 50-200°C | 47.4% | 48.3% | |
| Fluorination | 2-Chloro-3,3,3-trifluoropropene | This compound | Metal halide (e.g., SbCl5) and perfluorosulfonic acid | 25-150°C | - | High | wipo.int |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
